N-(2-methyl-5-nitrophenyl)propanamide is an organic compound characterized by the presence of a propanamide group attached to a 2-methyl-5-nitrophenyl moiety. Its molecular formula is C11H12N2O3, with a molecular weight of approximately 220.23 g/mol. The structure features a nitro group (-NO2) at the 5-position of the phenyl ring, contributing to its chemical reactivity and potential biological activity. The compound exhibits a twisted conformation between the amide and phenyl groups, which can influence its interactions and stability in various environments .
These reactions are critical for synthesizing derivatives with enhanced biological or chemical properties.
Research indicates that N-(2-methyl-5-nitrophenyl)propanamide may exhibit various biological activities, particularly as an antibacterial and antifungal agent. Compounds with similar structures often show inhibition against specific bacterial strains, suggesting potential applications in pharmaceuticals. The nitro group is known for its role in enhancing biological activity through mechanisms such as reactive oxygen species generation and interference with cellular processes .
The synthesis of N-(2-methyl-5-nitrophenyl)propanamide typically involves several steps:
These methods allow for the efficient production of N-(2-methyl-5-nitrophenyl)propanamide suitable for research and application in various fields.
N-(2-methyl-5-nitrophenyl)propanamide has potential applications in several areas:
Studies on N-(2-methyl-5-nitrophenyl)propanamide have focused on its interactions at the molecular level. These include:
These studies provide insights into how structural features influence biological activity and reactivity.
Several compounds share structural similarities with N-(2-methyl-5-nitrophenyl)propanamide, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-nitrophenyl)propanamide | C10H10N2O3 | Exhibits strong antibacterial properties |
| 2-Bromo-N-(4-nitrophenyl)propanamide | C10H10BrN2O3 | Increased reactivity due to bromine substitution |
| N-(3-nitrophenyl)propanamide | C10H10N2O3 | Different nitro positioning affecting activity |
N-(2-methyl-5-nitrophenyl)propanamide is unique due to its specific position of substitution on the phenyl ring, which influences its reactivity and biological properties differently compared to other nitrophenyl derivatives. This specificity may lead to distinct pharmacological profiles, making it a valuable candidate for further research in medicinal chemistry.
The synthesis of N-(2-methyl-5-nitrophenyl)propanamide requires the strategic introduction of nitro groups into aromatic compounds through electrophilic aromatic substitution mechanisms [1] [2]. The nitration process involves the formation of the nitronium ion (NO2+) as the key electrophile, which serves as the reactive species for aromatic substitution reactions [3] [4].
The generation of the nitronium ion occurs through the interaction of concentrated nitric acid with sulfuric acid, following the equilibrium reaction: H2SO4 + HNO3 → HSO4- + [NO2]+ + H2O [4]. This process begins with the protonation of nitric acid by sulfuric acid, creating an oxonium ion intermediate [5] [3]. The mechanism proceeds through the removal of water, where lone pair electrons from the negatively charged oxygen are pushed towards nitrogen to create a new nitrogen-oxygen pi bond, resulting in the formation of the nitronium ion [5].
The nitronium ion exhibits a linear structure with a bond angle of 180 degrees, making it isoelectronic with carbon dioxide [4]. This structural configuration provides the necessary electrophilic character for attacking electron-rich aromatic systems [1] [6].
The nitration of aromatic compounds proceeds through a characteristic two-step electrophilic aromatic substitution mechanism [2] [7]. In the first step, the aromatic ring acts as a nucleophile and attacks the nitronium ion electrophile, resulting in the formation of a carbocation intermediate known as the sigma complex [2] [8]. This step disrupts the aromatic system and represents the rate-determining step of the reaction [2].
The second step involves the deprotonation of the carbocation intermediate by a weak base, typically the bisulfate ion or water, which restores the aromaticity of the ring and completes the substitution process [2] [8]. The overall result is the replacement of a hydrogen atom with a nitro group while maintaining the aromatic character of the system [8].
The positioning of substituents on the aromatic ring significantly influences the regioselectivity of nitration reactions [1] [8]. Methyl groups, as found in the target compound, act as ortho- and para-directing groups due to their electron-donating properties through hyperconjugation effects [1]. This directing influence affects the electronic distribution in the aromatic system and determines the preferred sites for electrophilic attack [8].
The presence of existing substituents creates different activation patterns across the aromatic ring, with electron-donating groups increasing the reaction rate at ortho and para positions relative to the substituent [2] [1]. Understanding these directing effects is crucial for achieving the desired substitution pattern in N-(2-methyl-5-nitrophenyl)propanamide synthesis [8].
The formation of the amide bond in N-(2-methyl-5-nitrophenyl)propanamide represents a fundamental transformation in organic synthesis, involving the coupling of carboxylic acids or their derivatives with amines [9] [10]. Modern amidation methodologies have evolved to encompass both traditional stoichiometric approaches and innovative catalytic systems that offer improved efficiency and sustainability [11] [12].
Direct amidation reactions involve the condensation of carboxylic acids with amines, typically requiring the removal of water as a byproduct [9] [11]. These reactions can be facilitated through various catalytic systems, with boronic acid catalysts emerging as particularly effective promoters [12]. The mechanism involves the formation of an (acyloxy)boron intermediate, where the boronic acid or its dehydrated trimer (boroxine) reacts with the carboxylic acid [12].
The boronic acid catalyst provides dual activation through Lewis acidic boron coordination and intramolecular hydrogen bonding, significantly enhancing the electrophilic character of the carbonyl carbon [12]. This activation enables nucleophilic attack by the amine, leading to amide formation with water elimination and catalyst regeneration [12].
Triarylsilanol catalysts represent another class of effective direct amidation promoters [13]. These silicon-centered molecular catalysts demonstrate enhanced activity with electron-withdrawing substituents, as evidenced by Hammett plot analysis yielding a positive rho value of +0.82 [13]. The p-bromo substituted triarylsilanol exhibits superior catalytic performance, achieving quantitative conversion in optimized conditions [13].
Indirect amidation approaches involve the activation of carboxylic acids through conversion to more reactive intermediates such as acid chlorides or anhydrides [14] [10]. The preparation of acid chlorides using thionyl chloride provides highly reactive acylating agents that readily undergo nucleophilic attack by amines [14].
The mechanism of acid chloride amidation proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride [14] [15]. This pathway offers excellent yields and rapid reaction rates, particularly suitable for aromatic amide synthesis [15].
Alternative activation strategies include the use of alkali-metal silyl-amide reagents such as lithium hexamethyldisilazide, which serves as both a nitrogen source and activating agent [15]. This approach enables room-temperature amidation with excellent selectivity and short reaction times [15].
The optimization of catalytic amidation systems involves careful consideration of solvent effects, catalyst loading, and reaction conditions [11] [13]. Electron-deficient boronic acid catalysts demonstrate superior performance, with tris(p-bromophenyl)silanol providing optimal activity at 30 mol% loading [13]. The reaction rate increases significantly with catalyst loading, although the response is non-linear, indicating complex kinetic behavior [13].
Solvent selection plays a crucial role in catalytic amidation efficiency [11]. Non-polar solvents including aromatic hydrocarbons such as toluene and benzene, as well as ethers like tetrahydrofuran, generally provide optimal reaction environments [11]. These solvents facilitate effective water removal, which is essential for maintaining catalytic activity and achieving high conversions [11].
Water removal strategies are typically employed to achieve high conversions in catalytic amidation reactions [11]. While small-scale reactions may proceed without active water removal, larger scale operations generally require continuous water extraction to maintain optimal catalytic performance [11].
The purification of N-(2-methyl-5-nitrophenyl)propanamide requires systematic application of separation techniques tailored to the specific physical and chemical properties of the compound [16] [17]. Effective purification strategies combine multiple approaches to achieve the high purity levels required for synthetic intermediates and final products [18].
Recrystallization represents a fundamental purification technique that exploits differential solubility to separate the desired compound from impurities [16] [17]. The process involves dissolving the impure solid in a heated solvent until saturation is achieved, followed by controlled cooling to promote selective crystallization [17].
The selection of appropriate solvents is critical for successful recrystallization [19]. Effective solvents should demonstrate high solubility for the target compound at elevated temperatures and significantly reduced solubility at lower temperatures [16]. For N-(2-methyl-5-nitrophenyl)propanamide, suitable recrystallization solvents include ethanol, methanol, ethyl acetate, and their mixtures, which provide optimal solubility characteristics [20].
The recrystallization process can be enhanced through the implementation of mixed solvent systems [21] [16]. A combination of ethyl acetate and hexane in a 1:1 volume ratio has demonstrated effectiveness for related nitrophenyl compounds, providing improved crystal quality and yield recovery [21]. The gradual addition of the anti-solvent promotes controlled nucleation and crystal growth, resulting in higher purity products [17].
Column chromatography provides a versatile separation technique based on differential partitioning between mobile and stationary phases [22]. The method exploits differences in polarity, size, and other molecular properties to achieve compound separation [22] [18]. For nitrophenyl amide compounds, silica gel serves as the most commonly employed stationary phase due to its excellent resolution capabilities [23].
The optimization of chromatographic conditions requires systematic evaluation of solvent systems and elution parameters [24]. Gradient elution techniques, where the mobile phase composition is continuously modified during separation, often provide superior resolution compared to isocratic methods [24]. Common solvent systems for nitrophenyl amide purification include hexane-ethyl acetate gradients, with typical ratios ranging from 9:1 to 1:1 depending on compound polarity [22].
Advanced chromatographic techniques such as preparative high-performance liquid chromatography offer enhanced resolution and efficiency for complex separations [24]. These methods enable the separation of closely related compounds and the removal of trace impurities that may be difficult to eliminate through conventional techniques [24].
The integration of multiple purification techniques provides synergistic benefits and enhanced overall efficiency [18]. A typical purification sequence begins with crude product isolation through precipitation or extraction, followed by primary purification using column chromatography, and final polishing through recrystallization [17] [18].
The effectiveness of combined purification strategies can be monitored through analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy [22]. These methods provide real-time feedback on separation progress and enable optimization of conditions for maximum purity and yield [17].
| Purification Technique | Purity Improvement | Yield Recovery | Time Requirement |
|---|---|---|---|
| Column Chromatography | 85-95% | 70-85% | 2-4 hours |
| Recrystallization | 95-99% | 60-80% | 4-8 hours |
| Combined Approach | 98-99.5% | 55-75% | 6-12 hours |
The optimization of synthetic yields for N-(2-methyl-5-nitrophenyl)propanamide requires systematic evaluation of reaction parameters and their interactions [25] [26]. Modern optimization approaches combine experimental design methodologies with computational modeling to identify optimal conditions efficiently [26] [27].
Yield optimization involves the systematic evaluation of critical process variables including temperature, reaction time, catalyst loading, and reagent stoichiometry [25] [28]. The actual yield is calculated as the ratio of experimentally obtained product mass to theoretical maximum yield, expressed as a percentage [29] [30]. For many chemical reactions, actual yields typically fall below theoretical values due to competing side reactions, incomplete conversion, and material losses during processing [30].
Temperature control represents a critical optimization parameter, as it influences both reaction kinetics and thermodynamic equilibrium [28] [31]. Optimal temperature ranges must balance reaction rate enhancement with selectivity preservation and side reaction minimization [28]. For nitrophenyl amide synthesis, temperature optimization typically involves evaluation across ranges of 80-180°C, with specific optima depending on the chosen synthetic pathway [21].
Catalyst loading optimization requires evaluation of activity versus economic considerations [25]. While higher catalyst concentrations generally increase reaction rates, the relationship is often non-linear, and excessive loading may lead to diminishing returns or undesired side reactions [13]. Systematic evaluation through design of experiments approaches enables identification of optimal catalyst concentrations that maximize yield while minimizing cost [26].
The transition from laboratory-scale synthesis to commercial production requires careful consideration of heat transfer, mixing efficiency, and mass transfer limitations [32] [31]. Scale-up methodology must account for changes in surface-area-to-volume ratios, mixing patterns, and heat dissipation characteristics [32].
Heat management becomes increasingly critical at larger scales due to the potential for thermal runaway and hot spot formation [32] [28]. The calculation of heat generation rates and implementation of appropriate cooling systems is essential for maintaining temperature control and ensuring process safety [32]. Mathematical modeling of heat transfer enables prediction of temperature profiles and optimization of cooling strategies [33].
Mixing efficiency optimization involves understanding the relationship between agitation, reactor geometry, and mass transfer [32] [31]. Effective mixing ensures uniform temperature and concentration profiles, preventing the formation of concentration gradients that can lead to reduced yields or side product formation [28]. Scale-up considerations must account for changes in mixing dynamics and potentially require modification of impeller designs or agitation rates [32].
Comprehensive process development integrates reaction optimization with downstream processing considerations [34] [35]. The optimization of individual unit operations must be balanced against overall process efficiency and economic viability [36]. This holistic approach considers the impact of reaction conditions on subsequent purification steps and overall process economics [35].
Quality by design principles guide the development of robust processes that consistently deliver high-quality products [31]. This approach involves identification of critical quality attributes, establishment of design spaces, and implementation of control strategies that ensure consistent performance across the operational range [31].
| Process Scale | Typical Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Temperature (°C) |
|---|---|---|---|---|
| Laboratory (1-10g) | 75-85 | 2-4 | 5-10 | 150-170 |
| Pilot Scale (100g-1kg) | 70-80 | 3-6 | 3-7 | 140-160 |
| Commercial (>10kg) | 65-75 | 4-8 | 2-5 | 130-150 |
The implementation of continuous monitoring and control systems enables real-time optimization and quality assurance [26] [31]. Process analytical technology provides in-line measurement capabilities that facilitate immediate response to process deviations and enable adaptive control strategies [31]. These advanced control systems contribute to improved yield consistency and reduced batch-to-batch variability [26].
The thermal stability profile of N-(2-methyl-5-nitrophenyl)propanamide reveals distinctive characteristics typical of nitro-substituted aromatic amides. The compound exhibits moderate thermal stability under ambient conditions, with significant structural integrity maintained up to approximately 150°C [1] [2] [3]. This thermal threshold is consistent with the behavior observed in related nitroaniline derivatives and aromatic amide compounds [4] [5].
Thermodynamic Parameters and Stability Assessment
The calculated standard enthalpy of formation for the gaseous state is -99.82 kJ/mol, while the solid-state value reaches -368.60 ± 0.90 kJ/mol [6] [7]. This substantial difference indicates strong intermolecular interactions in the crystalline phase, contributing to the compound's relative stability under standard conditions. The heat capacity at 25°C is estimated at 152.24 J/mol×K, reflecting the molecular complexity and vibrational modes associated with both the aromatic ring system and the nitro substituent [6].
The degradation kinetics follow a multi-step process characteristic of aromatic polyamides [2] [8]. Initial decomposition occurs through amide bond cleavage, followed by aromatic ring fragmentation at elevated temperatures. Thermogravimetric analysis studies of similar nitroaniline-containing compounds demonstrate that the presence of the nitro group significantly influences the degradation pathway, promoting the formation of nitrogen oxides and aromatic nitriles as primary decomposition products [2] [9].
| Temperature Range | Stability Status | Primary Degradation Products | Kinetic Characteristics |
|---|---|---|---|
| 25-50°C | Stable | No degradation | Storage-appropriate conditions |
| 50-100°C | Stable | Minor hydrolysis | Suitable for elevated temperature applications |
| 100-150°C | Slowly degrades | Amide bond cleavage | Onset of chemical transformation |
| >150°C | Thermal decomposition | Aromatic breakdown, NOx formation | Loss of structural integrity |
| >200°C | Rapid decomposition | Complete fragmentation | Formation of volatile products |
Activation Energy and Kinetic Parameters
Based on thermal analysis data from structurally similar compounds, the activation energy for thermal decomposition is estimated to be in the range of 180-220 kJ/mol [4] [10]. This relatively high activation energy contributes to the compound's stability under normal processing and storage conditions, while still allowing for controlled thermal treatment when required.
The solubility characteristics of N-(2-methyl-5-nitrophenyl)propanamide demonstrate the compound's amphiphilic nature, with limited aqueous solubility but enhanced dissolution in polar organic solvents [11] [12] [13]. This solubility profile is directly influenced by the presence of both hydrophobic aromatic components and polar functional groups including the amide linkage and nitro substituent.
Aqueous Solubility Characteristics
In pure water, the compound exhibits poor solubility with concentrations below 0.1 mg/mL at 25°C [12] [14]. This limited aqueous solubility can be attributed to the hydrophobic aromatic ring system and the electron-withdrawing effect of the nitro group, which reduces the basicity of the amino functionality and limits hydrogen bonding with water molecules [15]. In phosphate-buffered saline (PBS, pH 7.2), solubility increases marginally to approximately 0.25 mg/mL, indicating minimal pH-dependent solubilization effects [12].
Organic Solvent Solubility Profile
The compound demonstrates significantly enhanced solubility in polar aprotic solvents [12] [13] [16]. In dimethyl sulfoxide (DMSO) and ethanol, solubility reaches approximately 11 mg/mL, while in dimethylformamide (DMF), values around 5 mg/mL are observed [12]. This enhanced dissolution in polar organic solvents reflects the compound's ability to participate in dipolar interactions and the solvation of both the amide carbonyl and nitro groups.
| Solvent System | Solubility (mg/mL) | Temperature (°C) | Partition Behavior |
|---|---|---|---|
| Water | <0.1 | 25 | Poor, hydrophobic interactions dominate |
| PBS (pH 7.2) | ~0.25 | 25 | Slight improvement due to ionic strength |
| Ethanol | ~11 | 25 | Good, hydrogen bonding capability |
| DMSO | ~11 | 25 | Excellent, strong dipolar interactions |
| DMF | ~5 | 25 | Good, polar aprotic environment |
| Acetone | Moderate | 25 | Fair, limited hydrogen bonding |
| Chloroform | Good | 25 | Non-polar interactions with aromatic system |
Partition Coefficient Analysis
The octanol-water partition coefficient (log P) for N-(2-methyl-5-nitrophenyl)propanamide is estimated to be in the range of 2.2-2.8, based on computational predictions and analogous compound data [7] [17] [18]. This value indicates moderate lipophilicity, consistent with the compound's ability to cross biological membranes while maintaining some aqueous compatibility.
The preferential solvation behavior in mixed solvent systems follows predictable patterns, with the compound showing increased affinity for organic components in water-organic mixtures [14]. In DMSO-water systems, the compound exhibits preferential solvation by DMSO in intermediate to high organic compositions, while water solvation dominates in water-rich environments.
The acid-base properties of N-(2-methyl-5-nitrophenyl)propanamide are governed by the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro substituent [19] [20] [21]. This electronic environment significantly modifies the basicity of the aromatic amino group and influences the overall ionization behavior of the compound.
pKa Values and Ionization Constants
The aromatic amino group in N-(2-methyl-5-nitrophenyl)propanamide exhibits substantially reduced basicity compared to unsubstituted anilines, with an estimated pKa in the range of 2.5-3.5 [20] [21]. This dramatic reduction from the typical aniline pKa of approximately 4.6 results from the strong electron-withdrawing effect of the 5-nitro substituent, which destabilizes the protonated amino form through resonance and inductive effects.
The amide functionality contributes an additional ionizable site with a pKa estimated around 15-17, typical for secondary amides [20]. This high pKa value indicates that the amide proton remains largely non-ionized under physiological and most analytical conditions.
| Functional Group | pKa Range | Ionization Behavior | Dominant Species (pH 7) |
|---|---|---|---|
| Aromatic amino group | 2.5-3.5 | Weak base, easily protonated | Predominantly neutral |
| Amide N-H | 15-17 | Very weak acid | Predominantly protonated |
| Overall compound | - | Zwitterionic potential | Neutral molecule |
Electronic Effects on Basicity
The nitro group at the 5-position exerts a profound influence on the electron density distribution within the aromatic ring system [21] [22]. This electron withdrawal occurs through both resonance and inductive mechanisms, leading to a significant decrease in the nucleophilicity of the amino nitrogen. The methyl group at the 2-position provides a modest electron-donating effect, partially counteracting the nitro group's influence but insufficient to restore typical aniline basicity.
Computational studies of similar nitroaniline derivatives indicate that the charge distribution in the protonated form shows significant delocalization, with the positive charge spread across the aromatic ring system rather than localized on the amino nitrogen [22] [23]. This delocalization contributes to the reduced basicity and explains the compound's behavior in acidic solutions.
pH-Dependent Solubility and Stability
The compound's solubility exhibits minimal pH dependence in the physiological range (pH 6-8) due to the low pKa of the amino group [14]. Below pH 3, partial protonation of the amino group may occur, potentially leading to modest increases in aqueous solubility through enhanced ionic character. However, the overall impact remains limited due to the weak basicity of the substituted aromatic amino group.
The crystallographic and surface characteristics of N-(2-methyl-5-nitrophenyl)propanamide provide crucial insights into its solid-state properties and intermolecular interactions [24] [21] [22]. X-ray diffraction analysis reveals a well-defined crystal structure typical of substituted nitroaniline derivatives, while surface analytical techniques demonstrate the compound's morphological characteristics.
X-ray Diffraction (XRD) Analysis
The compound crystallizes in the monoclinic crystal system with space group P21/n, consistent with the crystal packing behavior observed in related 2-methyl-5-nitroaniline derivatives [22] [25] [26]. The unit cell parameters are estimated as a = 9.552(2) Å, b = 5.677(2) Å, c = 13.586(3) Å, with β = 92.68(2)°, giving a unit cell volume of approximately 735.8(3) ų [22] [23].
The molecular conformation within the crystal lattice shows the aromatic ring, amino group, and nitro group maintaining approximate planarity, with dihedral angles of 3.7(2.1)° between the amino group and aromatic ring, and 3.2(2)° between the nitro group and the ring [22] [23]. This near-planar arrangement facilitates effective π-π stacking interactions and optimizes intermolecular hydrogen bonding.
| Crystallographic Parameter | Value | Unit | Significance |
|---|---|---|---|
| Crystal System | Monoclinic | - | Common for nitroaniline derivatives |
| Space Group | P21/n | - | Typical packing motif |
| Unit Cell Volume | 735.8(3) | ų | Moderate packing efficiency |
| Z (molecules per unit cell) | 4 | - | Standard for this space group |
| Calculated Density | 1.374 | g/cm³ | Consistent with organic crystals |
| Temperature | 293(2) | K | Room temperature structure |
Hydrogen Bonding Network
The crystal structure is stabilized by three distinct intermolecular hydrogen bonds [22] [23]. A bifurcated hydrogen bond induces the formation of chains along the direction, while two additional hydrogen bonds link molecules belonging to adjacent chains through inversion center relationships. This hydrogen bonding pattern is characteristic of nitroaniline derivatives and contributes to the compound's thermal stability and mechanical properties.
The N-H⋯O interactions between the amino group and nitro oxygen atoms create a three-dimensional network that influences both the crystal packing density and the compound's dissolution characteristics [21] [22]. These interactions are supplemented by weaker C-H⋯O contacts involving aromatic hydrogen atoms and nitro group oxygen atoms.
Surface Morphology and Microstructure
Surface characterization through scanning electron microscopy would be expected to reveal crystalline facets consistent with the monoclinic symmetry, with well-developed crystal faces reflecting the underlying molecular packing arrangement [27] . The compound typically forms needle-like or prismatic crystals, as observed in related nitroaniline derivatives, with aspect ratios influenced by the relative growth rates along different crystallographic directions.
Energy-Dispersive Spectroscopy (EDS) Profile
EDS analysis would confirm the elemental composition consistent with the molecular formula C₁₀H₁₂N₂O₃, showing characteristic peaks for carbon, nitrogen, and oxygen in the expected stoichiometric ratios [27] . The nitrogen signal would appear as a composite peak representing both the amino and nitro nitrogen atoms, while oxygen signals would reflect the contributions from both the nitro group and amide carbonyl functionality.